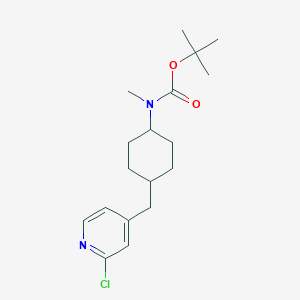

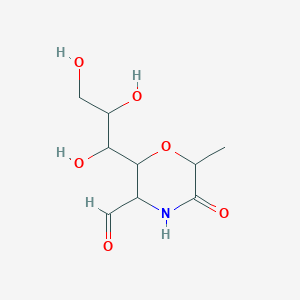

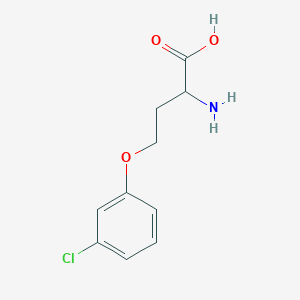

![molecular formula C29H45Cl2N5O4S B12303612 (2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)

(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La amida de VH 032-alquilC6-amina es un ligando funcionalizado de la proteína de von Hippel-Lindau (VHL) que se utiliza en la investigación y el desarrollo de PROTAC (quimeras de direccionamiento de proteólisis). Incorpora un ligando de ligasa E3 más un enlace alquilo listo para la conjugación con un ligando de proteína diana . Este compuesto forma parte de una gama de moléculas herramientas funcionalizadas para la investigación y el desarrollo de PROTAC .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la amida de VH 032-alquilC6-amina implica múltiples pasos, incluida la funcionalización del ligando de la proteína de von Hippel-Lindau con un enlace alquilo y una amina terminal. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y normalmente implican el uso de disolventes y reactivos adecuados para lograr la pureza y la funcionalidad deseadas .

Métodos de producción industrial

Los métodos de producción industrial para la amida de VH 032-alquilC6-amina no se divulgan ampliamente. Se sabe que el compuesto se produce en condiciones controladas para garantizar una alta pureza (≥95%) y estabilidad. El compuesto se almacena a -20 °C para mantener su integridad .

Análisis De Reacciones Químicas

Tipos de reacciones

La amida de VH 032-alquilC6-amina experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo amina terminal puede participar en reacciones de sustitución nucleofílica.

Reacciones de conjugación: El enlace alquilo permite la conjugación con ligandos de proteína diana, formando PROTAC.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran la amida de VH 032-alquilC6-amina incluyen disolventes adecuados y nucleófilos para reacciones de sustitución. Las condiciones específicas dependen de la reacción deseada y del ligando de la proteína diana .

Principales productos formados

Los principales productos formados a partir de reacciones que involucran la amida de VH 032-alquilC6-amina son típicamente PROTAC, que son conjugados del ligando VHL con ligandos de proteína diana .

Aplicaciones Científicas De Investigación

La amida de VH 032-alquilC6-amina se utiliza principalmente en la investigación y el desarrollo de PROTAC. Los PROTAC son una clase novedosa de agentes terapéuticos que inducen la degradación de las proteínas diana mediante el sistema ubiquitina-proteasoma. Este compuesto se utiliza para estudiar la degradación específica de proteínas en varios campos, que incluyen:

Mecanismo De Acción

La amida de VH 032-alquilC6-amina funciona como un ligando para la proteína de von Hippel-Lindau, que forma parte del complejo de ligasa de ubiquitina E3. Cuando se conjuga con un ligando de proteína diana, forma un PROTAC que acerca la proteína diana a la ligasa E3, lo que lleva a la ubiquitinación y la posterior degradación de la proteína diana por parte del proteasoma . Este mecanismo permite la degradación selectiva de proteínas específicas, lo que lo convierte en una herramienta poderosa en el descubrimiento y desarrollo de fármacos .

Comparación Con Compuestos Similares

Compuestos similares

VH 032: Un derivado del ligando de von Hippel-Lindau, comúnmente utilizado como precursor de PROTAC.

Amina de VH 032: Otro derivado con un mango funcional de amina primaria para la conjugación.

Unicidad

La amida de VH 032-alquilC6-amina es única debido a su estructura funcionalizada, que incluye un enlace alquilo y una amina terminal, lo que la hace lista para la conjugación con ligandos de proteína diana. Esta funcionalización mejora su utilidad en la investigación y el desarrollo de PROTAC, proporcionando una herramienta versátil para estudiar la degradación específica de proteínas .

Propiedades

Fórmula molecular |

C29H45Cl2N5O4S |

|---|---|

Peso molecular |

630.7 g/mol |

Nombre IUPAC |

1-[2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C29H43N5O4S.2ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);2*1H |

Clave InChI |

NSANZMUZMGYYAV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

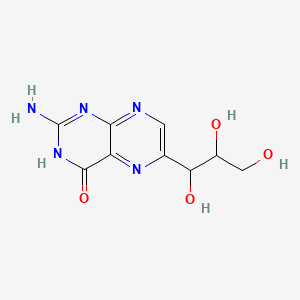

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)

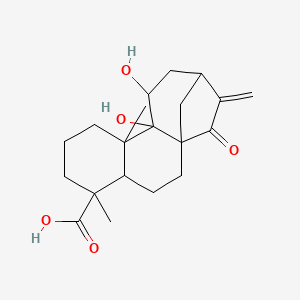

![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)

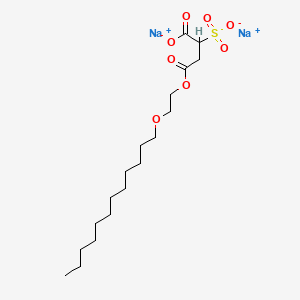

![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)

![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)

![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)